

Application of 3-Iodo-1,5-naphthyridine in the Synthesis of Bioactive Compounds

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Compound of Interest

Compound Name: 3-Iodo-1,5-naphthyridine

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For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of **3-iodo-1,5-naphthyridine** as a versatile building block in the synthesis of bioactive compounds, particularly focusing on its utility in developing kinase inhibitors. The strategic placement of the iodine atom at the 3-position of the 1,5-naphthyridine core allows for facile carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space and the generation of potent and selective therapeutic agents.

Introduction to 1,5-Naphthyridines in Medicinal Chemistry

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, the 1,5-naphthyridine core has been identified as a promising scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

3-Iodo-1,5-naphthyridine as a Key Intermediate

3-Iodo-1,5-naphthyridine serves as a key precursor for the synthesis of 3-substituted 1,5-naphthyridine derivatives. The iodo group is an excellent leaving group for various palladium-

catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and alkenyl substituents at the 3-position, which is crucial for modulating the biological activity and pharmacokinetic properties of the resulting compounds.

Application in the Synthesis of Kinase Inhibitors

A significant application of **3-iodo-1,5-naphthyridine** is in the synthesis of kinase inhibitors. For instance, the 1,5-naphthyridine scaffold has been explored for the development of c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers. The synthesis of a library of 3-substituted 1,5-naphthyridine derivatives allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective c-Met inhibitors.

Quantitative Data Summary

The following table summarizes the biological activity of selected 1,5-naphthyridine and related naphthyridine derivatives as kinase inhibitors, demonstrating the potential of this scaffold in drug discovery. While the specific starting material for all the listed compounds may not be **3-iodo-1,5-naphthyridine**, they highlight the therapeutic potential of the substituted 1,5-naphthyridine core.

Compound Class	Target Kinase	IC ₅₀ (nM)	Cell Line	Reference
1,5-Naphthyridine Derivative	ALK5	4	-	[1]
1,5-Naphthyridine Derivative	ALK5	6	-	[1]
1,6-Naphthyridinone Derivative	MET	7.1	-	[2]
1,6-Naphthyridinone Derivative	MET	9.8	-	[2]
1,6-Naphthyridine Derivative	c-Met	2600	-	[3]
1,5-Naphthyridine Derivative	Leishmanial TopIB	580	L. infantum	[4]

Note: The data presented is a selection from various sources to illustrate the potential of the naphthyridine scaffold. For detailed information, please refer to the cited literature.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura, Sonogashira, and Heck reactions using **3-iodo-1,5-naphthyridine** as the starting material. These protocols are based on established procedures for similar iodo-heterocycles and may require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-1,5-naphthyridines

This reaction is ideal for introducing aryl or heteroaryl moieties.

Materials:

- **3-Iodo-1,5-naphthyridine**
- Aryl- or heteroarylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
- Inert gas (Argon or Nitrogen)

Procedure:

- In a reaction vessel, combine **3-iodo-1,5-naphthyridine** (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
- Add the solvent to the mixture.
- Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
- Add the palladium catalyst (0.05-0.10 equiv.) under the inert atmosphere.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature and dilute with water.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 3-Alkynyl-1,5-naphthyridines

This reaction is used to introduce terminal alkynes.

Materials:

- **3-Iodo-1,5-naphthyridine**
- Terminal alkyne
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Base (e.g., triethylamine or diisopropylethylamine)
- Solvent (e.g., THF or DMF)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a solution of **3-iodo-1,5-naphthyridine** (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in the chosen solvent, add the base.
- Degas the solution with an inert gas for 15-20 minutes.
- Add the palladium catalyst (0.02-0.05 equiv.) and CuI (0.04-0.10 equiv.) under the inert atmosphere.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Heck Coupling: Synthesis of 3-Alkenyl-1,5-naphthyridines

This reaction allows for the introduction of an alkene moiety.

Materials:

- **3-Iodo-1,5-naphthyridine**
- Alkene (e.g., acrylate, styrene)
- Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
- Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if not using a pre-formed catalyst complex)
- Base (e.g., Et₃N, K₂CO₃)
- Solvent (e.g., DMF, acetonitrile)
- Inert gas (Argon or Nitrogen)

Procedure:

- In a reaction vessel, dissolve **3-iodo-1,5-naphthyridine** (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the phosphine ligand (if required) in the solvent.
- Add the base to the reaction mixture.
- Degas the mixture with an inert gas for 15-20 minutes.

- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature and dilute with water.
- Extract the product with an organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography.

Visualizations

Signaling Pathway Diagram

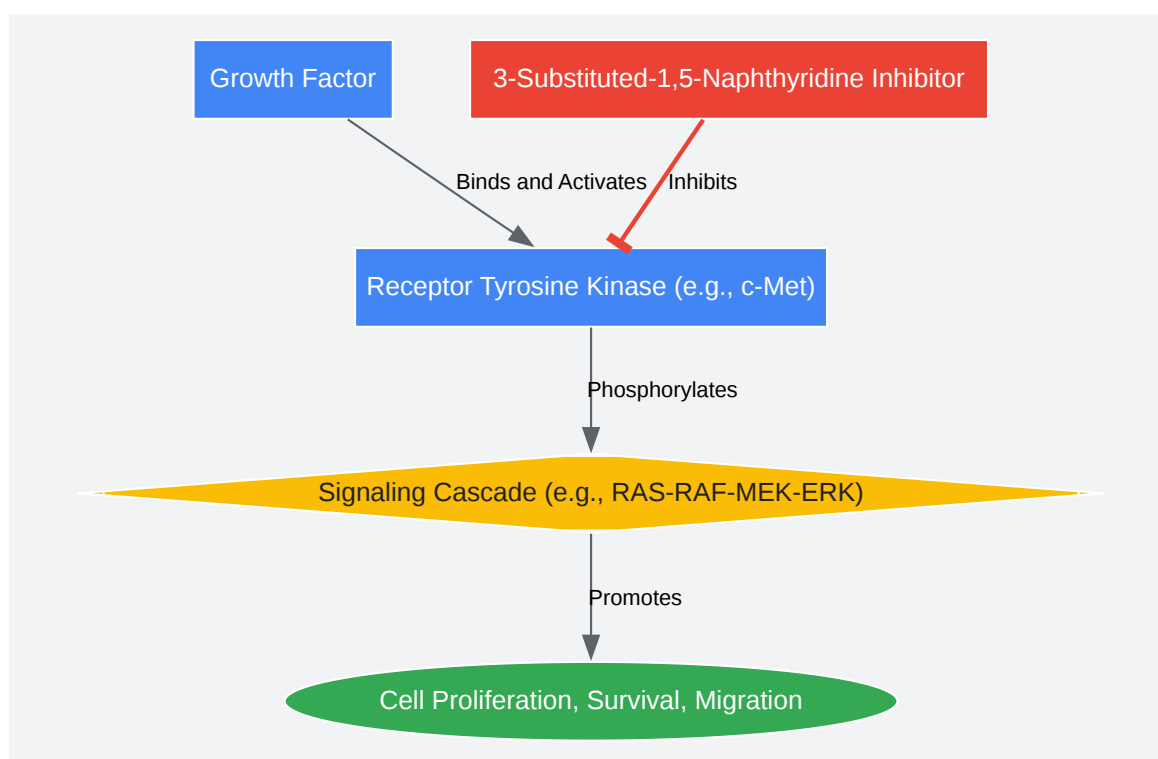
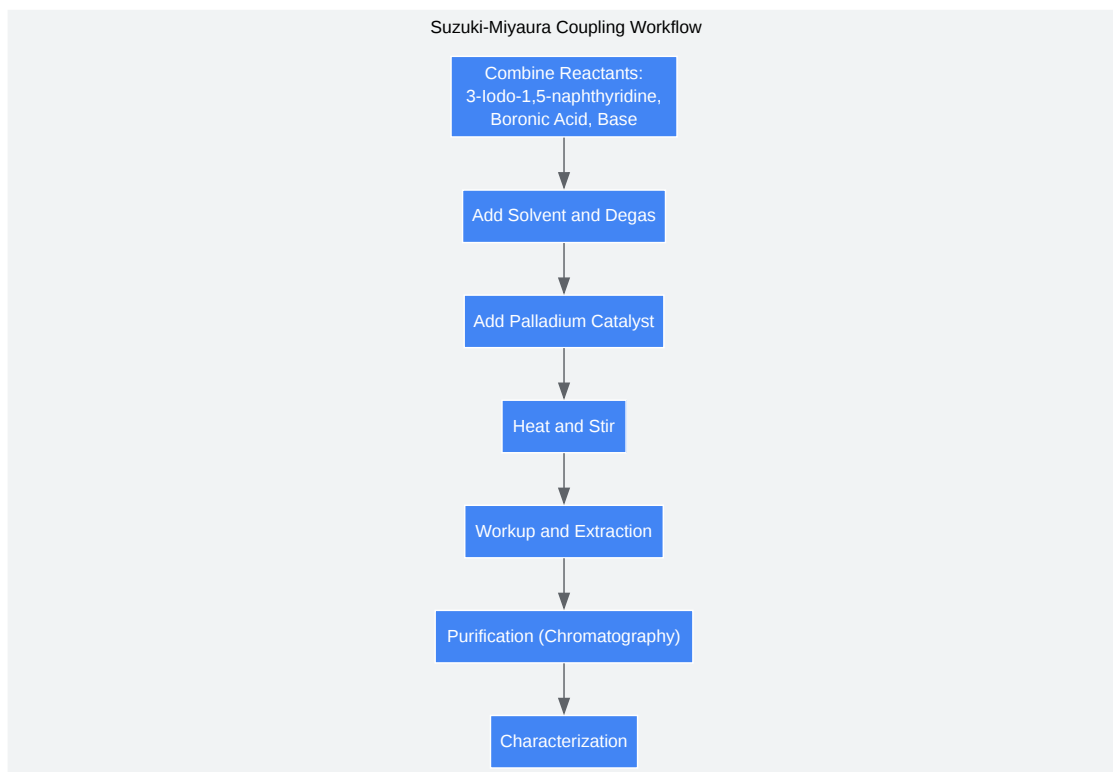


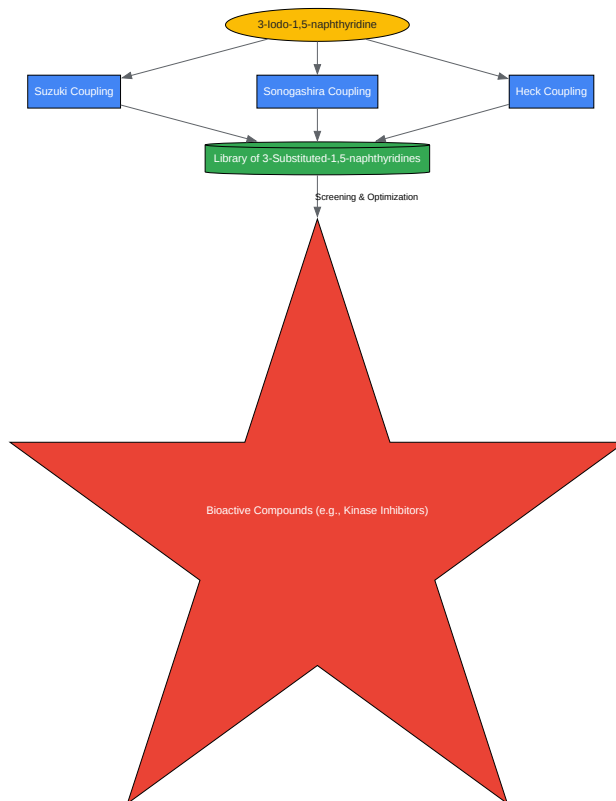
Figure 1: Simplified Kinase Signaling Pathway and Point of Inhibition

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Caption: Simplified kinase signaling pathway and the inhibitory action of 3-substituted 1,5-naphthyridine derivatives.

Experimental Workflow Diagram





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